![molecular formula C19H22N2O B5745306 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. The compound was first synthesized in the 1990s by Abbott Laboratories. Since then, ABT-594 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. Specifically, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the alpha4beta2 subtype of nAChRs, which are involved in pain perception and modulation. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which can help to alleviate pain and improve mood.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its pain-relieving properties, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to improve mood and reduce anxiety in animal models. The compound has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating inflammatory pain.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for the alpha4beta2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in pain and mood regulation. However, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide also has some limitations. The compound is highly potent and can be toxic at high doses, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new painkillers based on the structure of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. Researchers are also exploring the potential use of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in treating addiction and depression. Additionally, there is ongoing research aimed at understanding the long-term effects of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide use and the potential risks associated with its use in humans.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinyl)aniline with 3,5-dimethylbenzoyl chloride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential use as a painkiller. The compound has been shown to be effective in treating chronic pain, neuropathic pain, and inflammatory pain in animal models. In addition to its pain-relieving properties, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use in treating addiction and depression.
properties
IUPAC Name |
3,5-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-15(2)13-16(12-14)19(22)20-17-5-7-18(8-6-17)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUAHIBXZMPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.